[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride
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Overview
Description
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride: is a chemical compound with a unique structure that includes an azetidine ring, an ethylpentynyl group, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an azetidine derivative.
Introduction of the Ethylpentynyl Group: The ethylpentynyl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as an ethylpentynyl halide.
Formation of the N-ethylcarbamate Moiety: The N-ethylcarbamate moiety can be formed through a carbamation reaction using ethyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound may be used in studies to understand its interactions with biological molecules and its effects on biological systems.
Medicine
Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
Uniqueness
The uniqueness of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride lies in its specific structural features, such as the combination of the azetidine ring, ethylpentynyl group, and ethylcarbamate moiety. These features may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
60752-83-2 |
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Molecular Formula |
C13H23ClN2O2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-5-13(6-2,7-3)15-9-11(10-15)17-12(16)14-8-4;/h1,11H,6-10H2,2-4H3,(H,14,16);1H |
InChI Key |
OBXTVYNHDQIKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NCC.[Cl-] |
Origin of Product |
United States |
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